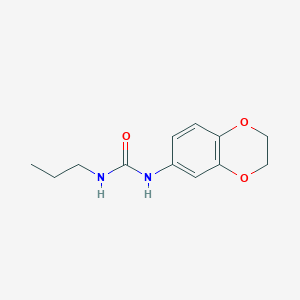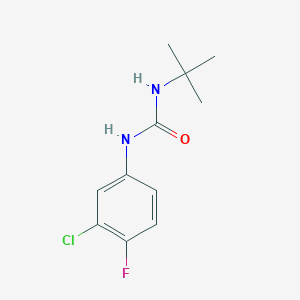![molecular formula C13H18N2O4 B5495952 N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide](/img/structure/B5495952.png)
N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide is a novel compound that has garnered significant attention in the scientific community due to its potential applications in scientific research. The compound is a furan derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, the compound is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the compound has also been shown to have antioxidant and neuroprotective effects. It has also been shown to have a positive effect on bone regeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of using the compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the use of N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide in scientific research. One potential application is in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease. The compound could also be studied further for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound could be used in the development of new bone regeneration therapies.
In conclusion, N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide is a promising compound that has a range of potential applications in scientific research. Its unique properties make it a valuable tool for studying inflammation, pain, and other physiological processes. Further research is needed to fully understand the compound's mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide involves the reaction of 2-methyl-3-furoic acid with 4-(chloromethyl)morpholine hydrochloride in the presence of triethylamine. The resulting product is then acetylated using acetic anhydride to obtain the final compound.
Scientific Research Applications
N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide has been used extensively in scientific research due to its unique properties. The compound has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions.
properties
IUPAC Name |
N-[(4-acetylmorpholin-2-yl)methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-12(3-5-18-9)13(17)14-7-11-8-15(10(2)16)4-6-19-11/h3,5,11H,4,6-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXGQOUIMPFBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2CN(CCO2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5495873.png)

![5,7-dimethyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5495899.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5495901.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495913.png)
![N-methyl-N-(2-phenylethyl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5495915.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5495928.png)
![3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5495936.png)
![7-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5495940.png)
![methyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5495942.png)


![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-4-(trifluoromethyl)benzamide](/img/structure/B5495958.png)